N,N'-bis(prop-2-enyl)ethanedithioamide

説明

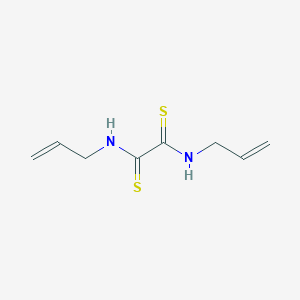

N,N'-bis(prop-2-enyl)ethanedithioamide is a dithiooxamide derivative characterized by two allyl (prop-2-enyl) groups attached to the nitrogen atoms of the ethanedithioamide backbone. Its molecular formula is C₈H₁₂N₂S₂, with a molecular weight of 200.3 g/mol.

特性

CAS番号 |

16271-17-3 |

|---|---|

分子式 |

C8H12N2S2 |

分子量 |

200.3 g/mol |

IUPAC名 |

N,N'-bis(prop-2-enyl)ethanedithioamide |

InChI |

InChI=1S/C8H12N2S2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |

InChIキー |

RMCJPEWIRNINKM-UHFFFAOYSA-N |

SMILES |

C=CCNC(=S)C(=S)NCC=C |

異性体SMILES |

C=CCN=C(C(=NCC=C)S)S |

正規SMILES |

C=CCNC(=S)C(=S)NCC=C |

他のCAS番号 |

16271-17-3 |

同義語 |

1,2-Di(2-propenylamino)ethane-1,2-dithione |

製品の起源 |

United States |

準備方法

Direct Alkylation of Dithiooxamide

Dithiooxamide (rubeanic acid), the parent compound of ethanedithioamide derivatives, serves as a foundational precursor for N,N'-bis(prop-2-enyl)ethanedithioamide. This method involves substituting the hydrogen atoms on the dithiooxamide’s amine groups with allyl moieties via nucleophilic alkylation.

Procedure:

-

Reagents: Dithiooxamide (1 equiv), allyl bromide (2.2 equiv), anhydrous potassium carbonate (2.5 equiv), dimethylformamide (DMF) as solvent.

-

Conditions: The reaction mixture is stirred under nitrogen at 80–90°C for 12–18 hours.

-

Work-up: Post-reaction, the mixture is cooled, filtered to remove K2CO3, and concentrated under reduced pressure. The crude product is purified via recrystallization from ethanol.

Key Considerations:

-

Selectivity: Excess allyl bromide ensures complete di-alkylation, minimizing mono-alkylated byproducts.

-

Solvent Choice: Polar aprotic solvents like DMF enhance reagent solubility and reaction efficiency.

-

Yield: Typical yields range from 60–75%, contingent on reaction time and temperature optimization.

Mechanistic Insight:

The base (K2CO3) deprotonates the dithiooxamide’s NH groups, generating nucleophilic amide ions that attack allyl bromide. Sequential alkylation at both nitrogen centers yields the target compound.

Thionation of N,N'-Diallylethylenediamine

This two-step approach first synthesizes N,N'-diallylethylenediamine, followed by thionation to introduce the dithioamide functionality.

Step 1: Synthesis of N,N'-Diallylethylenediamine

-

Reagents: Ethylenediamine (1 equiv), allyl bromide (2.2 equiv), K2CO3 (2.5 equiv), ethanol as solvent.

-

Conditions: Reflux at 70°C for 8–12 hours.

-

Purification: The product is isolated via fractional distillation (b.p. 110–115°C under reduced pressure).

Step 2: Thionation with Carbon Disulfide

-

Reagents: N,N'-Diallylethylenediamine (1 equiv), CS2 (3 equiv), iodine (0.1 equiv as catalyst), ethanol.

-

Conditions: Reflux at 80°C for 6–8 hours.

-

Work-up: Excess CS2 is evaporated, and the residue is washed with sodium thiosulfate to remove iodine. Recrystallization from chloroform yields pure product.

Advantages:

-

Controlled Functionalization: Alkylation precedes thionation, reducing competing side reactions.

-

Yield: Higher overall yields (70–85%) compared to direct alkylation.

Mechanism:

Carbon disulfide reacts with the diamine’s primary amines, forming dithiocarbamic acid intermediates. Oxidative coupling (facilitated by iodine) converts these intermediates into the dithioamide structure.

Comparative Analysis of Methods

| Parameter | Direct Alkylation | Thionation Route |

|---|---|---|

| Steps | 1 | 2 |

| Reaction Time | 12–18 hours | 14–20 hours |

| Yield | 60–75% | 70–85% |

| Byproducts | Mono-alkylated species | Oxidative byproducts |

| Purification Complexity | Moderate | High |

Key Insight: The thionation route offers superior yields but requires stringent control over oxidative conditions. Direct alkylation is simpler but less efficient.

Characterization and Analytical Validation

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 128–130°C |

| Solubility | Soluble in chloroform, acetone; insoluble in water |

| Molecular Formula | C₈H₁₂N₂S₂ |

Industrial and Research Applications

This compound’s allyl groups enable polymerization or cross-linking in materials science. Additionally, its metal-chelating properties are exploitable in catalysis and sensor technologies .

化学反応の分析

Ethanedithioamide, N,N’-di-2-propenyl-(9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the dithioamide groups to thiol groups.

Substitution: The propenyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Ethanedithioamide, N,N’-di-2-propenyl-(9CI) has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of Ethanedithioamide, N,N’-di-2-propenyl-(9CI) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the observed biological effects .

類似化合物との比較

Structural and Crystallographic Differences

The table below summarizes critical differences between N,N'-bis(prop-2-enyl)ethanedithioamide and related ethanedithioamide derivatives:

Key Observations:

Substituent Effects :

- Allyl groups (prop-2-enyl) introduce planar rigidity but weaker π-interactions compared to aromatic benzyl groups. This may result in less dense packing than phenylmethyl derivatives .

- Hydroxyethyl groups enhance hydrogen bonding (O–H⋯O/N), improving solubility in polar media compared to hydrophobic allyl or benzyl derivatives .

- Pyridinium/nitrobenzoate co-crystals exhibit ionic interactions and complex 3D networks, a feature absent in neutral dithiooxamides .

Crystal Packing :

- The benzyl derivative (C2/c space group) forms intramolecular N–H⋯S bonds and π–π stacking (3.52 Å), enabling mesogenic behavior .

- The co-crystal structure (P1 space group) relies on O–H⋯O and N–H⋯O hydrogen bonds to stabilize linear supramolecular chains . Allyl derivatives may favor less ordered packing due to steric hindrance from unsaturated bonds.

Physicochemical Properties

- Solubility: Allyl and benzyl derivatives are likely soluble in non-polar solvents (e.g., chloroform, toluene). Hydroxyethyl derivatives show higher solubility in polar solvents (e.g., ethanol, water) due to hydrogen bonding .

- Thermal Stability :

- Aromatic substituents (e.g., benzyl) enhance thermal stability via π–π stacking, while allyl groups may lower decomposition temperatures due to C=C bond reactivity.

- Reactivity :

- Allyl groups undergo radical or electrophilic additions, enabling polymerizable or cross-linking applications, unlike inert benzyl or hydroxyethyl groups .

Q & A

(Basic) What synthetic routes are commonly employed for preparing N,N'-bis(prop-2-enyl)ethanedithioamide, and how is the product characterized?

Methodological Answer:

A typical synthesis involves dissolving stoichiometric amounts of 2,6-dinitrobenzoic acid in methanol and combining it with a chloroform solution of the thioxalamide precursor. The mixture is heated and allowed to evaporate slowly, yielding red block crystals suitable for X-ray analysis . Characterization relies on single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) at 98 K. Data collection involves a diffractometer (e.g., Rigaku AFC12/SATURN724) with θ ranges of 2.2–40.6°, followed by structure solution via direct methods (SHELXS97) and refinement using SHELXL97 . Hydrogen atoms are placed via Fourier difference maps or constrained riding models, with isotropic displacement parameters refined for non-H atoms .

(Basic) What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound derivatives?

Methodological Answer:

SCXRD is the gold standard for structural confirmation. Key parameters include:

- Crystal system : Triclinic, space group P1 .

- Unit cell dimensions : a = 11.157(2) Å, b = 11.524(3) Å, c = 14.967(4) Å, α = 79.60°, β = 61.24°, γ = 72.86° .

- Data refinement : Full-matrix least-squares on F² using SHELXL, with weighting schemes like w = 1/[σ²(F₀²) + (0.0657P)² + 1.361P], where P = (F₀² + 2Fₐ²)/3 .

Hydrogen bonding and torsional angles (e.g., pyridinium-dithioamide dihedral angle = 80.67(12)°) are validated against geometric restraints .

(Advanced) How can researchers resolve challenges associated with disordered atomic positions in the crystal structure of this compound derivatives?

Methodological Answer:

Disordered atoms (e.g., nitro-O atoms) are refined over split sites with occupancy factors (e.g., 0.65(7) for the major site) using SHELXL restraints . Key steps include:

- Applying distance restraints (e.g., O–H = 0.84 ± 0.01 Å) and isotropic displacement parameter (ADP) constraints.

- Validating disorder models via residual electron density maps (Δρmax/min = 1.01/−0.50 e Å⁻³) .

- Cross-verifying with geometric analysis (e.g., torsion angles like O11–N6–C20–C15 = −32.7(4)°) to ensure chemical plausibility .

(Advanced) What methodologies are recommended for analyzing supramolecular interactions in co-crystals involving this compound?

Methodological Answer:

Supramolecular interactions are analyzed via:

- Hydrogen bonding : Identify donor-acceptor pairs (e.g., O–H∙∙∙O, N–H∙∙∙O) with bond distances (2.60–2.90 Å) and angles (>150°) using SHELXL-generated tables .

- π–π stacking : Calculate inter-centroid distances (e.g., 3.524(2) Å between pyridinium rings) and dihedral angles (<5°) .

- C–H∙∙∙O interactions : Map using software like DIAMOND, focusing on symmetry-related contacts (e.g., C23–H23∙∙∙O6 = 2.42 Å) .

Visualization tools (ORTEP-II, DIAMOND) highlight linear chains along [1−10] directions and 3D networks .

(Advanced) How should researchers address discrepancies in bond angles and torsional parameters observed during structural refinement?

Methodological Answer:

Discrepancies arise from experimental noise or model limitations. Mitigation strategies include:

- Full covariance matrix refinement : Accounts for correlated errors in cell parameters (e.g., α, β, γ angles in triclinic systems) .

- Validation against literature : Compare bond angles (e.g., C–S–C = 92.1(16)°) with analogous structures .

- Restraints and constraints : Apply geometric restraints (e.g., planar nitro groups) and ADP similarity constraints for disordered regions .

(Basic) What are the optimal conditions for growing single crystals of this compound suitable for X-ray analysis?

Methodological Answer:

- Solvent system : Methanol/chloroform (1:2 v/v) for slow evaporation .

- Temperature : 298 K with controlled humidity to prevent rapid nucleation.

- Crystal size : Target dimensions of 0.35 × 0.10 × 0.09 mm to ensure adequate diffraction intensity (e.g., 5680 reflections with I > 2σ(I)) .

- Cryoprotection : Flash-cool crystals to 98 K using a nitrogen stream to minimize radiation damage .

(Advanced) How can researchers validate the accuracy of hydrogen bonding networks in co-crystals?

Methodological Answer:

Validation involves:

- Difference Fourier maps : Locate H atoms (e.g., N–H∙∙∙O interactions) and refine positions with Uiso(H) = 1.2Ueq(N) .

- Statistical analysis : Use R-factors (R₁ = 0.040 for I > 2σ(I)) and goodness-of-fit (S = 1.01) to assess model reliability .

- Cross-checking : Compare hydrogen bond geometries (e.g., O14∙∙∙H–N = 1.89 Å) with databases like CSD .

(Basic) What computational tools are essential for refining and visualizing the crystal structure of this compound?

Methodological Answer:

- Refinement : SHELX suite (SHELXS-97 for solution, SHELXL-97 for refinement) with WinGX or OLEX2 interfaces .

- Visualization : DIAMOND for packing diagrams, ORTEP-II for thermal ellipsoid plots .

- Validation : PLATON/CHECKCIF for symmetry, bond lengths, and angle outliers .

(Advanced) What strategies are recommended for handling twinning or high mosaicity in crystals of this compound?

Methodological Answer:

- Twinning detection : Analyze intensity statistics (e.g., Rint = 0.040) and refine using TWIN/BASF commands in SHELXL .

- High mosaicity : Optimize data collection with φ and ω scans (Δφ = 1.0°, exposure time = 10 s/frame) to improve completeness .

- Multi-scan corrections : Apply SADABS or SCALE3 for absorption and decay corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。